molecular formula C10H12ClFN2 B1587585 6-Fluorotryptamine hydrochloride CAS No. 55206-24-1

6-Fluorotryptamine hydrochloride

Cat. No. B1587585
CAS RN: 55206-24-1
M. Wt: 214.67 g/mol
InChI Key: ODVDIBHWTMTHOS-UHFFFAOYSA-N
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Description

6-Fluorotryptamine hydrochloride is a chemical compound with the empirical formula C10H11FN2·HCl . It has a molecular weight of 214.67 . The compound appears as a white to slightly beige fine crystalline powder .


Molecular Structure Analysis

The molecular structure of 6-Fluorotryptamine hydrochloride is represented by the SMILES string Cl.NCCc1c[nH]c2cc(F)ccc12 . This indicates that the molecule consists of a fluorine atom attached to an indole ring, which is further connected to an ethylamine group.


Physical And Chemical Properties Analysis

6-Fluorotryptamine hydrochloride is a solid compound that appears as a white to off-white powder . It has a melting point range of 233-235 °C .

Scientific Research Applications

Neuropharmacological Research

6-Fluorotryptamine hydrochloride (6-FT) has been studied in the context of neuropharmacology. Research involving 6-FT and its derivatives, like 6-fluoro-alpha-methyltryptamine (6-FMT), has shown its impact on serotonin (5-HT) receptor-mediated responses. In mice, 6-FMT induced a head-twitch response (HTR), an action linked to central 5-HT neurons' activity, suggesting its potential in studying serotonin-related behaviors and disorders (Tadano et al., 1995).

Analytical and Biological Characterization

The analytical characterization of various N,N-dialkylated tryptamines, including 6-fluorotryptamine, has been a topic of significant research. These studies focus on providing a comprehensive collection of spectral data to support research in clinical and non-clinical applications of these substances (Brandt et al., 2017).

Pharmacological Modulation Studies

6-Fluorotryptamine hydrochloride has been part of studies examining the modulation of 5-HT(2A) receptor-mediated behavior in rats. This research investigates the pharmacology of various serotonin receptor agonists, including 6-FT, contributing to a deeper understanding of serotonin receptor functions and interactions (Vickers et al., 2001).

Thrombin Inhibitor Design

In the field of thrombosis and hemostasis, 6-fluorotryptamine has been studied for its potential role in thrombin inhibition. Research involving the crystal structures of 6-fluorotryptamine with thrombin has provided insights into novel binding modes, influencing the design of new thrombin inhibitors (Nienaber et al., 2000).

Spectral Analysis in Quantum Chemistry

The electronic absorption spectra of various tryptamines, including 6-fluorotryptamine, have been investigated, with molecular orbital calculations providing insights into their electronic structures. This research is crucial for understanding the molecular properties of these compounds in various scientific applications (Hamed et al., 1992).

Interaction with Dinoflagellates

In biological research involving dinoflagellates, compounds like 6-FT have been studied for their stimulatory effects on bioluminescence and encystment behaviors. Such studies contribute to understanding the biological interactions and environmental responses of marine organisms (Hardeland & Fuhrberg, 1994).

Fluorescence Correlation Spectroscopy

6-Fluorotryptamine hydrochloride has been part of fluorescence correlation spectroscopy studies. This technique allows for the investigation of ligand-receptor interactions, providing valuable insights into the molecular dynamics and binding properties of biological receptors (Wohland et al., 1999).

Safety And Hazards

6-Fluorotryptamine hydrochloride is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment . In case of contact with eyes or skin, or if inhaled, medical attention should be sought .

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVDIBHWTMTHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203705
Record name 6-Fluoro-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorotryptamine hydrochloride

CAS RN

55206-24-1
Record name 6-Fluorotryptamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55206-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055206241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PD Boxrud - 1996 - search.proquest.com
$\alpha $-Thrombin is the central enzyme in the blood coagulation cascade. Upon conversion from the zymogen prothrombin, the active intermediates meizothrombin (mzIIa) and …
Number of citations: 3 search.proquest.com
IW Siddiqi - Clinical chemistry, 1982 - academic.oup.com
A sensitive and accurate potentiometric reaction-rate method for the assay of peroxidase (EC 1.11.1.7) and peroxidase-coupled reactions is described. The technique is based on the …
Number of citations: 43 academic.oup.com

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